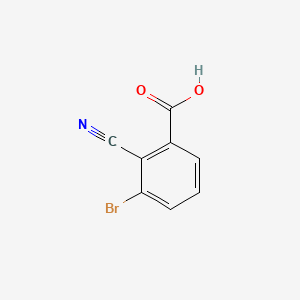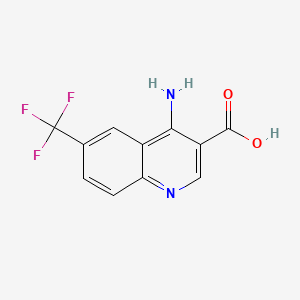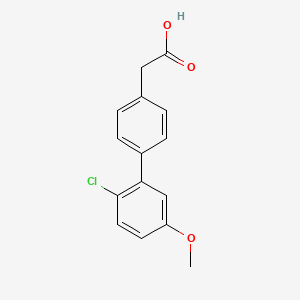
3-Bromo-2-cyanobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 2nd positions of the benzene ring are replaced by a bromine atom and a cyano group, respectively
Synthetic Routes and Reaction Conditions:
Bromination of 2-cyanobenzoic acid: One common method involves the bromination of 2-cyanobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperatures to ensure selective bromination at the 3rd position.
Nitrile Hydrolysis: Another method involves the hydrolysis of 3-bromo-2-cyanobenzonitrile to yield this compound. This process can be carried out using acidic or basic conditions, with the choice of conditions affecting the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters using reagents like thionyl chloride (SOCl2) or alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Thionyl chloride (SOCl2) or alcohols with acid catalysts.
Major Products Formed:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 3-bromo-2-aminobenzoic acid.
Oxidation: Formation of 3-bromo-2-cyanobenzoyl chloride or esters.
科学的研究の応用
3-Bromo-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of 3-bromo-2-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also affect the compound’s reactivity and stability.
類似化合物との比較
3-Bromo-5-cyanobenzoic acid: Similar structure but with the cyano group at the 5th position.
2-Bromo-4-cyanobenzoic acid: Similar structure but with the bromine and cyano groups at the 2nd and 4th positions, respectively.
3-Chloro-2-cyanobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-cyanobenzoic acid is unique due to the specific positioning of the bromine and cyano groups, which can influence its chemical reactivity and interactions. This positioning can lead to different physical and chemical properties compared to its analogs, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
3-bromo-2-cyanobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWDZYUGYZLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

